Pyrazolo[3,4-d]pyridazinones are a class of heterocyclic compounds characterized by a fused pyrazole and pyridazinone ring system. They have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. While the specific compound, 4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, isn't directly discussed, its structure suggests potential applications in areas similar to its analogs, which exhibit anti-inflammatory [], analgesic, and anticancer activities.
4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic compound with the molecular formula and a molecular weight of 280.32 g/mol. This compound belongs to the class of pyrazolo[3,4-d]pyridazines, which are known for their diverse biological activities and potential therapeutic applications. The compound's structure features a cyclopropyl group and a phenyl group attached to a dihydropyridazine core, making it an interesting target for synthetic and medicinal chemistry.
The compound is classified under heterocyclic compounds, specifically as a pyrazolo[3,4-d]pyridazine derivative. Its synthesis and characterization have been documented in various scientific literature, indicating its relevance in chemical research. It has been studied for its interactions with biological targets, particularly in relation to inflammation and cell death pathways.
The synthesis of 4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can be achieved through several methods. A common approach involves the reaction of hydrazine derivatives with appropriate ketones or esters to form the pyrazole ring, followed by cyclization to form the pyridazine structure.
One effective synthetic route includes the following steps:
These methods often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular structure of 4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can be represented using various structural formulas:
InChI=1S/C16H16N4O/c1-9-3-6-13(10(2)7-9)20-15-12(8-17-20)14(11-4-5-11)18-19-16(15)21/h3,6-8,11H,4-5H2,1-2H3,(H,19,21)
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C4CC4)C
The compound exhibits a complex arrangement of rings and substituents that contribute to its chemical properties. The presence of the cyclopropyl group introduces strain and unique electronic characteristics that may influence its reactivity and biological activity.
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pressure) that promote desired pathways while minimizing side reactions.
The primary mechanism of action for 4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with receptor-interacting serine/threonine-protein kinase 1 (RIPK1). By inhibiting RIPK1 activity, this compound disrupts necroptosis signaling pathways associated with inflammation and cell death.
Research indicates that this inhibition could lead to reduced inflammatory responses in various disease models. The pharmacokinetic profile suggests favorable absorption characteristics which enhance its potential therapeutic applications.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of nitrogen-containing heterocycles.
4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is primarily used in:
This compound represents a valuable addition to the toolkit of researchers exploring novel therapeutic agents targeting complex biological pathways.
The pyrazolo[3,4-d]pyridazinone system represents a privileged scaffold in medicinal chemistry due to its distinctive electronic and spatial configuration. This fused bicyclic heterocycle incorporates two adjacent nitrogen atoms in the pyridazine ring (positions 1 and 2) and a third nitrogen in the pyrazole moiety (position 3), creating an electron-deficient system with significant dipole moment (4.22 D). This characteristic facilitates strong π-π stacking interactions with biological targets, particularly kinase ATP-binding sites [3]. The scaffold's planar conformation enables deep penetration into hydrophobic protein pockets while the lactam functionality (-C=O) and pyridazine nitrogen (-N=) provide dual hydrogen-bonding capabilities essential for molecular recognition events [3] [4].
Compared to simpler monocyclic heterocycles, the pyrazolo[3,4-d]pyridazinone system offers superior vectorial diversity for substituent placement. The N1 position readily accommodates aromatic groups like phenyl, while the C4 position is optimal for aliphatic or alicyclic substitutions such as cyclopropyl. This spatial arrangement creates a pharmacophore triangle ideal for interacting with complementary enzyme surfaces [4]. The scaffold's moderate topological polar surface area (approximately 60-70 Ų) balances membrane permeability and aqueous solubility, making it particularly valuable in CNS-targeting agents where excessive polarity can limit blood-brain barrier penetration [3].
Table 1: Comparative Physicochemical Properties of Nitrogen-Containing Heterocycles
Heterocycle | Dipole Moment (D) | cLogP | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
---|---|---|---|---|
Pyrazolo[3,4-d]pyridazinone | 4.22 | 0.51-1.20 | 4-5 | 60-70 |
Pyridine | 2.22 | 0.84 | 1 | 12.9 |
Pyrimidine | 2.33 | 0.26 | 2 | 25.8 |
Pyridazine | 4.22 | -0.51 | 2 | 25.8 |
Imidazole | 3.61-4.80 | -0.07 | 2 | 28.5 |
The strategic incorporation of cyclopropyl at C4 and phenyl at N1 creates a synergistic electronic and steric profile that enhances target affinity while minimizing off-target interactions. The cyclopropyl group serves as a bioisostere of isopropyl or tert-butyl groups but with reduced lipophilicity (cLogP reduction ≈ 0.5-0.7 units). Its high bond strength (90 kcal/mol) confers metabolic stability against oxidative degradation, particularly beneficial in compounds requiring hepatic clearance resistance [3] [4]. Quantum mechanical studies reveal that the cyclopropyl's σ-orbital conjugation with the π-system lowers the LUMO energy, enhancing electrophilic interactions with kinase hinge regions [4].
The N1-phenyl group adopts a nearly perpendicular orientation relative to the bicyclic plane, creating a T-shaped topology ideal for engaging tyrosine residues in hydrophobic enzyme pockets. Substitution patterns on this phenyl ring dramatically influence selectivity profiles – unsubstituted phenyl provides optimal entropy-driven binding, while electron-withdrawing substituents (e.g., 4-fluoro) can enhance kinase selectivity through water displacement effects [7] [10]. Molecular dynamics simulations demonstrate that the cyclopropyl-phenyl spatial separation (≈5.2 Å) matches the distance between hydrophobic subpockets in CDK2 and EGFR kinases [4] [8].
Table 2: Structure-Activity Relationships of Pyrazolo[3,4-d]pyridazin-7-one Derivatives
C4 Substituent | N1 Substituent | CDK2 IC₅₀ (μM) | Metabolic Stability (t₁/₂ min) | Cell Permeability (PAMPA ×10⁻⁶ cm/s) |
---|---|---|---|---|
Ethyl | H | 1.50 | 24 | 12.5 |
Cyclopropyl | H | 0.91 | 38 | 15.8 |
Ethyl | Methyl | 0.070 | 42 | 8.2 |
Cyclopropyl | Methyl | 0.089 | 67 | 10.5 |
Ethyl | Cyclopropyl | 0.048 | 29 | 18.7 |
Cyclopropyl | Cyclopropyl | 0.043 | 52 | 21.3 |
Pyridazinone-based medicinal chemistry has evolved significantly since early cardiovascular applications (hydralazine, 1953) to modern kinase-targeted oncology agents. The scaffold's journey reflects a paradigm shift from phenotypic screening to structure-based drug design [3]. Initial exploration focused on PDE3/4 inhibition for cardiotonic effects (e.g., levosimendan), leveraging the scaffold's planarity for nucleotide mimicry. The discovery of pyrazolo-fused variants in the 2000s marked a turning point, with researchers exploiting the enhanced hydrogen-bonding capacity for kinase inhibition [2] [5].
The breakthrough approval of relugolix (GnRH antagonist, 2020) and deucravacitinib (TYK2 inhibitor, 2022) validated pyridazine/pyrazolopyridazinone scaffolds for challenging targets. These successes stimulated investigation of C4-cyclopropyl/N1-phenyl derivatives specifically for CDK2 inhibition, capitalizing on the cyclopropyl's ability to access a hydrophobic subpocket adjacent to the ATP-binding site [2] [5] [8]. Contemporary designs further optimize this core through fragment growth into ribose-binding regions, exemplified by thioglycoside conjugates showing CDK2 IC₅₀ values down to 57 nM [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: